4-(4-Carbamoyl-1H-benzoimidazol-2-yl)-benzoic acid
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Overview
Description
4-(4-CARBAMOYL-1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 4-(4-CARBAMOYL-1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID can be achieved through various synthetic routes. One common method involves the reaction of o-phenylenediamine with benzoic acid derivatives under specific conditions. Industrial production methods often utilize microwave-assisted processes to enhance reaction efficiency and yield .
Chemical Reactions Analysis
4-(4-CARBAMOYL-1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-CARBAMOYL-1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-CARBAMOYL-1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(4-CARBAMOYL-1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID can be compared with other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
The uniqueness of 4-(4-CARBAMOYL-1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H11N3O3 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
4-(4-carbamoyl-1H-benzimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C15H11N3O3/c16-13(19)10-2-1-3-11-12(10)18-14(17-11)8-4-6-9(7-5-8)15(20)21/h1-7H,(H2,16,19)(H,17,18)(H,20,21) |
InChI Key |
UKWIDUMSXQQLKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O)C(=O)N |
Origin of Product |
United States |
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